molecular formula C11H12N4O4S B11302785 2,4-dihydroxy-6-methyl-N-(pyridin-3-ylmethyl)pyrimidine-5-sulfonamide

2,4-dihydroxy-6-methyl-N-(pyridin-3-ylmethyl)pyrimidine-5-sulfonamide

Cat. No.: B11302785
M. Wt: 296.30 g/mol
InChI Key: ULELNNBWODQPOD-UHFFFAOYSA-N
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Description

6-METHYL-2,4-DIOXO-N-[(PYRIDIN-3-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrimidine ring fused with a sulfonamide group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-3-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE typically involves the reaction of pyrimidine derivatives with sulfonamide precursors. One common method includes the condensation of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with a pyridine derivative in the presence of a sulfonamide reagent . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2,4-DIOXO-N-[(PYRIDIN-3-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-METHYL-2,4-DIOXO-N-[(PYRIDIN-3-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-3-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds share the pyrimidine core but differ in their substituents.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups but different heterocyclic rings.

Uniqueness

What sets 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-3-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE apart is its combination of a pyrimidine ring with a sulfonamide group, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C11H12N4O4S

Molecular Weight

296.30 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H12N4O4S/c1-7-9(10(16)15-11(17)14-7)20(18,19)13-6-8-3-2-4-12-5-8/h2-5,13H,6H2,1H3,(H2,14,15,16,17)

InChI Key

ULELNNBWODQPOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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